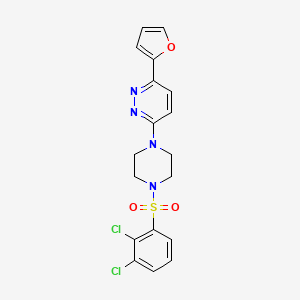
3-(4-((2,3-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-((2,3-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine is a useful research compound. Its molecular formula is C18H16Cl2N4O3S and its molecular weight is 439.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Bioactivity
- Antimicrobial and Antimalarial Activity : Compounds containing piperazine and pyridazine moieties, similar to the chemical , have been synthesized and shown to exhibit in vitro antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activity (Bhatt, Kant, & Singh, 2016).
Antidepressant Effects
- Potential Antidepressant Derivatives : Studies on pyridazine derivatives, including those with arylpiperazinyl moieties, have been conducted to evaluate their antidepressant effects, indicating the potential psychiatric applications of similar compounds (Rubat, Coudert, Bastide, & Tronche, 1995).
Anti-Diabetic Applications
- Dipeptidyl Peptidase-4 Inhibition : Triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated for their potential as anti-diabetic drugs, particularly in inhibiting Dipeptidyl peptidase-4 (DPP-4), a mechanism relevant to diabetes treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).
Anticancer Potential
- Antiproliferative Activity Against Cancer : Derivatives of piperazine and pyridazine have shown promising antiproliferative effects against various human cancer cell lines, suggesting their potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Properties
IUPAC Name |
3-[4-(2,3-dichlorophenyl)sulfonylpiperazin-1-yl]-6-(furan-2-yl)pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O3S/c19-13-3-1-5-16(18(13)20)28(25,26)24-10-8-23(9-11-24)17-7-6-14(21-22-17)15-4-2-12-27-15/h1-7,12H,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYZOLPYERRCRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)S(=O)(=O)C4=C(C(=CC=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,3-Dihydropyrazolo[5,1-b][1,3]oxazol-6-ylmethanamine](/img/structure/B2359131.png)
![Ethyl 3-oxo-4-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate](/img/structure/B2359133.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2359135.png)
![N-[3-(2,2-Dicyclopropylmorpholin-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2359136.png)
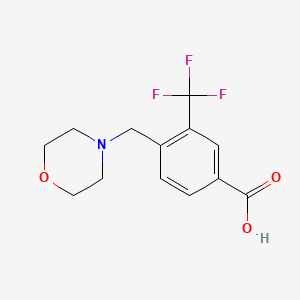
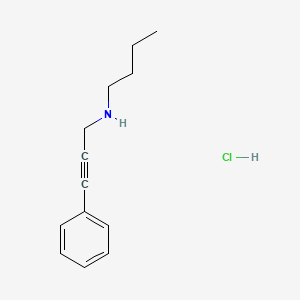
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]pyrrolidine-1-sulfonamide](/img/structure/B2359140.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2359141.png)
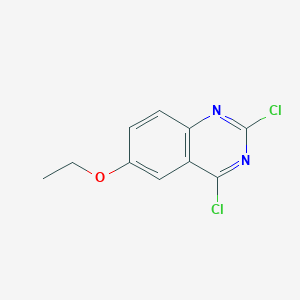
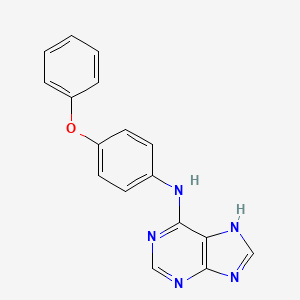
![8-(2-((2-fluorophenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2359146.png)
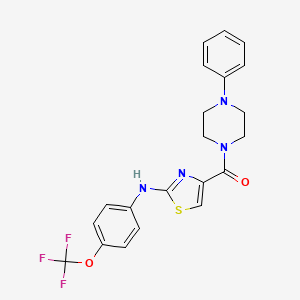
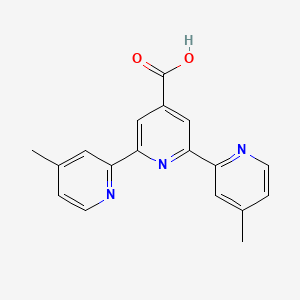
![4-[(2,2-Dimethylpropanamido)methyl]benzoic acid](/img/structure/B2359152.png)
